2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
Overview
Description
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid (EMAA) is an organic compound belonging to the class of azaspiro compounds. It is a white solid with a molecular weight of 222.3 g/mol. EMAA is widely used in scientific research due to its unique properties, such as its ability to bind to proteins and its low toxicity.
Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid. Based on its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-(Ethoxymethyl)-2-azaspiro[4Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Advantages and Limitations for Lab Experiments
The major advantage of using 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in laboratory experiments. For example, it can be difficult to obtain pure 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid, as it can easily be contaminated with other compounds. Additionally, it is not always easy to control the concentration of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in a laboratory setting.
Future Directions
The future of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in scientific research is promising. As researchers continue to explore its mechanism of action and its potential applications, new and innovative uses for 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid are likely to be discovered. For example, 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid could be used as a drug target for the treatment of certain diseases. Additionally, it could be used to develop new diagnostic biomarkers for disease detection. Finally, 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid could be used to develop novel methods for drug delivery.
Scientific Research Applications
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in fluorescence microscopy. It is also used as an inhibitor of protein kinases and as a substrate for enzyme assays.
properties
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-17-9-11-7-14(8-12(15)16)10-13(11)5-3-4-6-13/h11H,2-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZHHANICCLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.